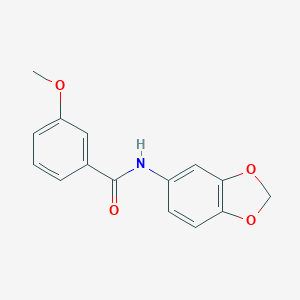
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is commonly referred to as ecstasy or Molly. Despite its popularity, MDMA is a highly controlled substance due to its potential for abuse and addiction. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By increasing the levels of these neurotransmitters, MDMA can produce feelings of euphoria, empathy, and relaxation.
生化学的および生理学的効果
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the levels of neurotransmitters in the brain, MDMA can also cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous, especially when MDMA is used in high doses or in combination with other drugs.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it is a highly controlled substance, which means that it can be used in a controlled environment without the risk of contamination or other external factors. However, MDMA also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body.
将来の方向性
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health conditions, such as depression and anxiety. Another area of interest is the development of new synthesis methods for MDMA that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of MDMA use, especially in individuals who use the drug regularly or in high doses.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its potential for abuse and addiction, MDMA has also been the subject of scientific research for its potential therapeutic effects. While there are several advantages and limitations to using MDMA in lab experiments, there are also several future directions for research on the drug. As with any controlled substance, it is important to approach the use of MDMA with caution and to prioritize safety and ethical considerations.
合成法
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then to MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
MDMA has been the subject of scientific research for its potential therapeutic effects. Studies have shown that MDMA can be effective in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential use in couples therapy and as an aid in psychotherapy.
特性
CAS番号 |
5687-68-3 |
|---|---|
製品名 |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO4/c1-18-12-4-2-3-10(7-12)15(17)16-11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
InChIキー |
NMFSAKGSFRGUPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



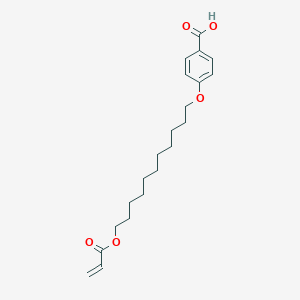
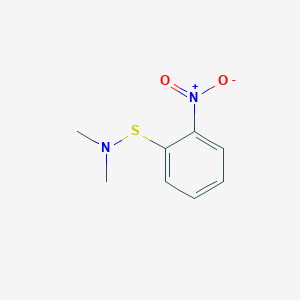
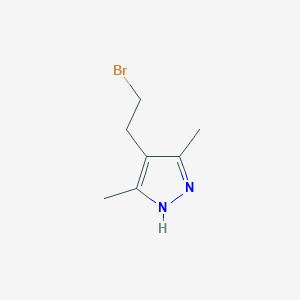
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
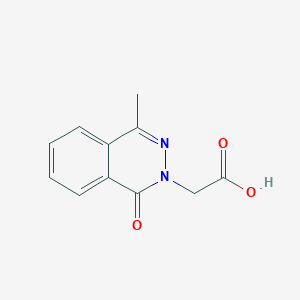
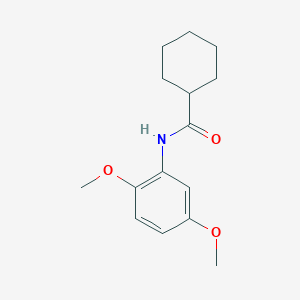
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
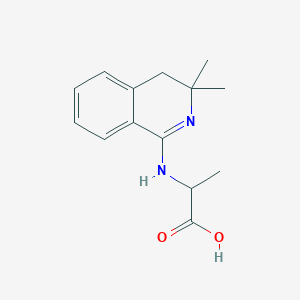
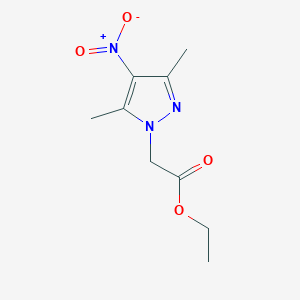
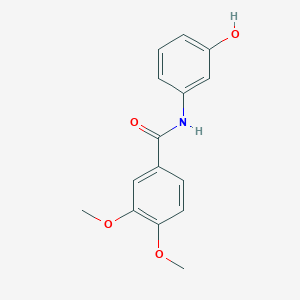
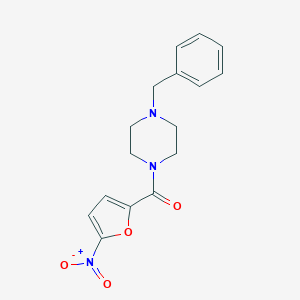
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)